2-Amino-3-Cbz-amino-propionic acid methyl ester
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Overview
Description
2-Amino-3-Cbz-amino-propionic acid methyl ester is a synthetic organic compound with the molecular formula C12H16N2O4. It is characterized by the presence of an amino group, a benzyloxycarbonyl (Cbz) protected amino group, and a methyl ester functional group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-propionic acid and benzyl chloroformate.
Protection of Amino Group: The amino group of 2-amino-propionic acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium hydroxide or triethylamine. This step forms 2-Cbz-amino-propionic acid.
Esterification: The carboxylic acid group of 2-Cbz-amino-propionic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield 2-Cbz-amino-propionic acid methyl ester.
Amination: Finally, the ester undergoes amination with ammonia or an amine to introduce the second amino group, resulting in 2-Amino-3-Cbz-amino-propionic acid methyl ester.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and esterification steps, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or triethylamine.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-Amino-3-amino-propionic acid methyl ester.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-Cbz-amino-propionic acid methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the formation of dipeptides and tripeptides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Chemical Biology: It is employed in the design of novel biomolecules for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-Amino-3-Cbz-amino-propionic acid methyl ester exerts its effects depends on its application:
Peptide Synthesis: It acts as a protected amino acid, facilitating the formation of peptide bonds without unwanted side reactions.
Pharmaceuticals: As an intermediate, it contributes to the structural framework of active pharmaceutical ingredients, influencing their binding to molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzyloxycarbonylamino-propionic acid: Similar structure but lacks the methyl ester group.
2-Amino-3-acetylamino-propionic acid methyl ester: Similar but with an acetyl protecting group instead of Cbz.
2-Amino-3-benzylamino-propionic acid methyl ester: Similar but with a benzyl group instead of Cbz.
Uniqueness
2-Amino-3-Cbz-amino-propionic acid methyl ester is unique due to its combination of the Cbz protecting group and the methyl ester, which provides stability and reactivity suitable for various synthetic applications. The Cbz group offers protection during peptide synthesis, which can be selectively removed under mild conditions, making it highly versatile in organic synthesis.
This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-3-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYGUGYCBEXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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